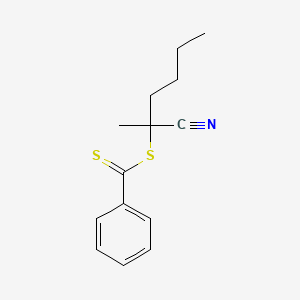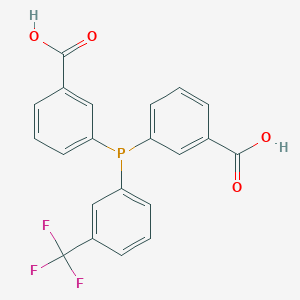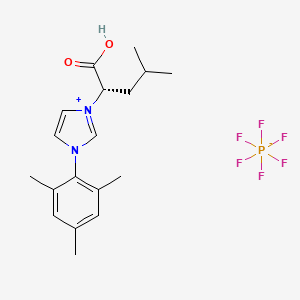![molecular formula C11H12Cu5N9 B6309827 copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide CAS No. 1042093-98-0](/img/structure/B6309827.png)
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);1,3,5,7-tetrazatricyclo[33113,7]decane;pentacyanide is a complex compound that features a copper ion coordinated with a tetrazatricyclodecane ligand and five cyanide groups
作用机制
Target of Action
It is known that this compound is a type of metal-organic framework (mof) and is used in various applications due to its unique properties .
Mode of Action
The compound forms a 3D photoluminescent, very densely-packed, network of tetradentate ligands . This suggests that the compound interacts with its targets by forming complex structures, which could potentially alter the targets’ properties or functions.
Biochemical Pathways
Given its photoluminescent properties , it could potentially be involved in pathways related to light absorption and emission.
Pharmacokinetics
As a mof, it is likely to have unique pharmacokinetic properties due to its porous structure .
Result of Action
Its photoluminescent properties suggest that it could potentially be used in applications that require light emission, such as imaging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and is recommended to be stored in cold conditions . This suggests that moisture and temperature could potentially affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide typically involves the reaction of copper salts with 1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane and cyanide sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the copper ion. Common solvents used include water, ethanol, and acetonitrile. The reaction conditions such as temperature, pH, and concentration of reactants are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide can undergo various types of chemical reactions, including:
Oxidation: The copper ion can be oxidized to a higher oxidation state under certain conditions.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: Ligands such as cyanide can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(2+) complexes, while substitution reactions can result in new coordination compounds with different ligands.
科学研究应用
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of copper, which is known for its biocidal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as conductive polymers and coordination polymers.
相似化合物的比较
Similar Compounds
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;chloride
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;bromide
- Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;iodide
Uniqueness
Copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide is unique due to the presence of five cyanide ligands, which can significantly alter its electronic and structural properties compared to other similar compounds with different halide ligands. This uniqueness makes it particularly useful in applications requiring specific electronic characteristics and reactivity.
属性
IUPAC Name |
copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKQAFTRIJCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cu5N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
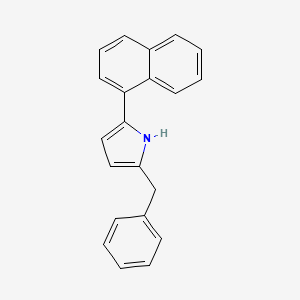
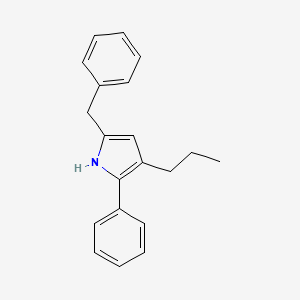
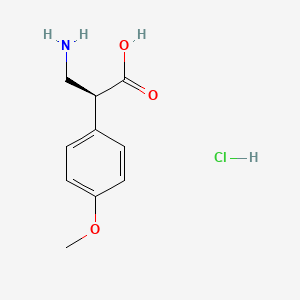
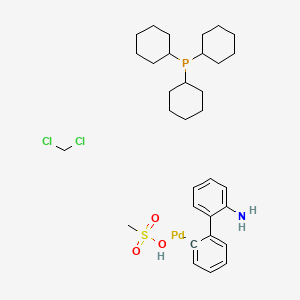
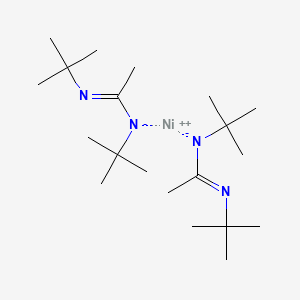
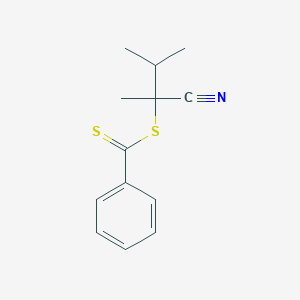
![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
